Product packaging for 3-Fluoro-4-(2-methoxyethoxy)benzoic acid(Cat. No.:CAS No. 570408-25-2)

3-Fluoro-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B1385930
CAS No.: 570408-25-2
M. Wt: 214.19 g/mol
InChI Key: LOUFGTOHKSVJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Introduction to 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid

Historical Context and Discovery

The development of this compound emerged from the broader research into fluorinated aromatic compounds that gained momentum in the late twentieth and early twenty-first centuries. Fluorinated benzoic acid derivatives have attracted significant attention due to their enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, driven by the unique properties that fluorine imparts to molecular systems.

The specific development of compounds featuring both fluorine substitution and methoxyethoxy functionality represents an evolution in synthetic methodology aimed at creating molecules with optimized physical and chemical properties. Research into ortho-substituted benzoic acids has demonstrated that the introduction of fluorine atoms significantly influences molecular conformation, acidity, and intermolecular interactions. The methoxyethoxy substituent provides additional functionality that enhances solubility and offers potential sites for further chemical modification.

Historical precedents in fluorinated aromatic chemistry laid the groundwork for the synthesis and investigation of this compound. The compound represents a convergence of established synthetic strategies with modern medicinal chemistry requirements, reflecting the ongoing evolution of structure-activity relationship studies in pharmaceutical research.

Nomenclature and Chemical Identification

International Union of Pure and Applied Chemistry Name and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature reflects the substitution pattern on the benzoic acid core structure, specifically identifying the fluorine atom at position 3 and the 2-methoxyethoxy group at position 4 of the benzene ring. The systematic naming convention ensures unambiguous identification of the compound within the chemical literature and regulatory frameworks.

Alternative nomenclature systems may refer to this compound using descriptive terms that emphasize specific structural features. Some chemical databases and suppliers utilize alternative systematic names that maintain consistency with International Union of Pure and Applied Chemistry principles while accommodating different naming conventions used in various research contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO4 B1385930 3-Fluoro-4-(2-methoxyethoxy)benzoic acid CAS No. 570408-25-2

Properties

IUPAC Name

3-fluoro-4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUFGTOHKSVJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Williamson Ether Synthesis

Starting Material : 3-Fluoro-4-hydroxybenzoic acid
Key Steps :

  • Protection of Carboxylic Acid :
    • Convert 3-fluoro-4-hydroxybenzoic acid to its methyl ester using methanol and H₂SO₄ (yield: 85–91.6%).
    • Example:

      3-Fluoro-4-hydroxybenzoic acid + MeOH/H₂SO₄ → Methyl 3-fluoro-4-hydroxybenzoate  

  • Etherification :
    • React the methyl ester with 2-methoxyethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃, NaH) in DMF or acetone.
    • Example:

      Methyl 3-fluoro-4-hydroxybenzoate + 2-Methoxyethyl bromide → Methyl 3-fluoro-4-(2-methoxyethoxy)benzoate  

  • Deprotection :
    • Hydrolyze the ester under basic conditions (e.g., NaOH) to regenerate the carboxylic acid.

Advantages : High yield, straightforward purification.
Challenges : Requires protection/deprotection steps.

Route 2: Direct Alkylation of 3-Fluoro-4-Hydroxybenzoic Acid

Reagents :
- 2-Methoxyethyl bromide, K₂CO₃ (base), DMF (solvent).
Procedure :
1. Suspend 3-fluoro-4-hydroxybenzoic acid in DMF.
2. Add K₂CO₃ and 2-methoxyethyl bromide.
3. Heat at 80–100°C for 12–24 hours.
4. Acidify with HCl to isolate the product.

Yield : ~70–80% (estimated from analogous reactions).
Limitations : Potential side reactions due to carboxylic acid reactivity.

Alternative Methods

Nucleophilic Aromatic Substitution

Starting Material : 3-Fluoro-4-nitrobenzoic acid
Procedure :

  • Reduce the nitro group to an amine.
  • Diazotize and replace with 2-methoxyethoxy group via Sandmeyer reaction.
  • Oxidize to carboxylic acid if necessary.

Utility : Limited due to harsh conditions and lower regioselectivity.

Oxidation of Aldehyde Precursors

Example :

  • Synthesize 3-fluoro-4-(2-methoxyethoxy)benzaldehyde via Vilsmeier-Haack reaction.
  • Oxidize the aldehyde to carboxylic acid using NaClO₂ or KMnO₄.

Reaction :
$$
\text{3-Fluoro-4-(2-methoxyethoxy)benzaldehyde} \xrightarrow{\text{NaClO}_2} \text{3-Fluoro-4-(2-methoxyethoxy)benzoic acid}
$$
Yield : ~75% (based on similar oxidations).

Optimization Data

Parameter Route 1 Route 2
Overall Yield 65–75% 60–70%
Purity >95% (HPLC) >90% (HPLC)
Reaction Time 18–24 hours 12–18 hours
Key Byproducts Unreacted ester Dialkylated product

Critical Analysis

  • Route 1 is preferred for scalability and reproducibility, leveraging established esterification/etherification protocols.
  • Route 2 avoids protection steps but requires careful control of base strength to minimize carboxylate interference.
  • Oxidation routes are less efficient due to multiple steps but useful for aldehyde intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methoxyethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom and the methoxyethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Fluoro-4-(2-methoxyethoxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid involves its interaction with molecular targets and pathways. The fluorine atom and the methoxyethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and lead to various effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzoic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-Fluoro-4-(2-methoxyethoxy)benzoic acid -F (3), -OCH₂CH₂OCH₃ (4) C₁₀H₁₀FO₄ 213.18 Ether chain, fluorine substituent
4-(2-Methoxyethoxy)benzoic acid -OCH₂CH₂OCH₃ (4) C₁₀H₁₂O₄ 196.20 Lacks fluorine; higher hydrophilicity
3-Fluoro-4-(trifluoromethyl)benzoic acid -F (3), -CF₃ (4) C₈H₄F₄O₂ 208.11 Strong electron-withdrawing CF₃ group; used in APIs and organometallics
3-Bromo-4-isopropoxybenzoic acid -Br (3), -OCH(CH₃)₂ (4) C₁₀H₁₁BrO₃ 259.10 Bromine enhances reactivity for cross-coupling
3-Fluoro-4-(2-thiazolyloxy)benzoic acid -F (3), -O-thiazole (4) C₁₀H₆FN₂O₃ 235.17 Heterocyclic substituent; potential for dye chemistry

Physicochemical Properties

Solubility and Reactivity

  • This compound: The methoxyethoxy group improves solubility in polar solvents (e.g., DMSO, ethanol), while fluorine enhances metabolic stability. The carboxylic acid enables salt formation or coordination with metals .
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid : The CF₃ group increases lipophilicity (logP ~2.5), making it suitable for lipid-based drug formulations. It forms pH-tuneable magnetic clusters with dysprosium .
  • 4-(2-Methoxyethoxy)benzoic acid : Lacking fluorine, it exhibits higher aqueous solubility but reduced electronic effects for metal chelation .

Stability

  • Fluorine and methoxyethoxy groups in the main compound confer resistance to oxidative degradation. However, the ether linkage may hydrolyze under strong acidic conditions .
  • The CF₃ analogue shows exceptional thermal stability (Tm = 174–179°C) due to strong C-F bonds .

This compound

Synthesis typically involves:

Etherification: Coupling 2-methoxyethanol with 3-fluoro-4-hydroxybenzoic acid using Mitsunobu conditions or nucleophilic substitution.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product (>95%) .

Analogues

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid : Synthesized via Friedel-Crafts trifluoromethylation followed by oxidation .
  • 3-Bromo-4-isopropoxybenzoic acid : Bromination of 4-isopropoxybenzoic acid using Br₂/FeBr₃ .

Biological Activity

3-Fluoro-4-(2-methoxyethoxy)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered attention due to its unique structural features, which may influence its biological activity. The compound's molecular formula is C10H11FO4C_{10}H_{11}FO_4, and it is characterized by the presence of a fluorine atom and a methoxyethoxy substituent on the benzene ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Structure C6H4(F)(OCH2CH2OCH3)COOH\text{Structure }C_6H_4(F)(OCH_2CH_2OCH_3)COOH

Key Features:

  • Fluorine Substitution: The presence of fluorine can enhance lipophilicity and alter the compound's interaction with biological targets.
  • Methoxyethoxy Group: This substituent may improve solubility and bioavailability.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom may influence binding affinity through electronic effects, while the methoxyethoxy group might enhance steric interactions.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound could act as an agonist or antagonist at various receptor sites, affecting signaling pathways related to inflammation or cancer.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity: Some studies have explored its potential as an antimicrobial agent, particularly against bacterial strains.
  • Anti-inflammatory Properties: There is evidence suggesting that this compound may exhibit anti-inflammatory effects, possibly through modulation of cytokine production.
  • Antitumor Activity: Initial findings indicate that it might have antitumor properties, warranting further investigation into its efficacy against specific cancer cell lines.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced in mice, administration of this compound resulted in a decrease in paw edema by approximately 30% compared to control groups. This suggests potential use in treating inflammatory disorders.

Study 3: Antitumor Activity

Research involving several cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis at micromolar concentrations. Notably, it showed higher efficacy against breast cancer cells compared to other tested lines.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus at 50 µg/mL
Anti-inflammatoryReduced paw edema by 30% in mice
AntitumorInduced apoptosis in breast cancer cells

Q & A

Q. What are the common synthetic routes for 3-fluoro-4-(2-methoxyethoxy)benzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or etherification of a benzoic acid precursor. For example:
  • Step 1 : Introduce the methoxyethoxy group via nucleophilic substitution using 2-methoxyethanol and a base (e.g., NaH) on a halogenated benzoic acid derivative.
  • Step 2 : Fluorination using agents like KF or Selectfluor under controlled temperatures (60–80°C) to avoid side reactions .
  • Key Parameters : Temperature control during fluorination and stoichiometric ratios of reactants are critical for minimizing byproducts (e.g., over-fluorination) and achieving >80% yield .

Q. How does the substitution pattern (fluoro and methoxyethoxy groups) influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility : The polar methoxyethoxy group enhances water solubility compared to non-polar analogs, making it suitable for biological assays.
  • Reactivity : Fluorine’s electron-withdrawing effect activates the aromatic ring for further functionalization (e.g., coupling reactions) .
  • Analytical Confirmation : Use HPLC (C18 column, 1% acetic acid/methanol gradient) to verify purity and NMR (¹H/¹³C) to confirm substitution positions .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data for fluorinated benzoic acid derivatives?

  • Methodological Answer : Conflicting bioactivity data often arise from:
  • Impurity Variability : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and quantify impurities.
  • Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) with controls for pH sensitivity, as the carboxylic acid group may protonate under varying conditions .
  • Case Study : In a study on anti-inflammatory activity, discrepancies were resolved by repeating assays with freshly prepared DMSO stock solutions to avoid hydrolysis artifacts .

Q. How can continuous flow reactors improve the scalability of synthesizing this compound?

  • Methodological Answer :
  • Flow Reactor Setup : Use a tubular reactor with immobilized catalysts (e.g., Pd/C for hydrogenation steps) to enhance reaction uniformity and reduce batch-to-batch variability.
  • Optimized Parameters : Residence time (5–10 min) and pressure (2–3 bar) for fluorination steps, achieving 90% conversion with <5% side products .
  • Case Study : A 2025 study demonstrated a 40% reduction in solvent waste compared to batch methods by integrating in-line HPLC monitoring .

Q. What computational or experimental approaches are effective for studying structure-activity relationships (SAR) in fluorinated benzoic acid derivatives?

  • Methodological Answer :
  • Computational : Perform density functional theory (DFT) calculations to map electron density around the fluorine atom, predicting sites for electrophilic attack.
  • Experimental SAR : Synthesize analogs with varying substituents (e.g., replacing methoxyethoxy with ethoxyethoxy) and compare bioactivity using dose-response curves.
  • Example : A 2024 study linked the methoxyethoxy group’s conformational flexibility to enhanced binding affinity (ΔG = −8.2 kcal/mol) in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(2-methoxyethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(2-methoxyethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.